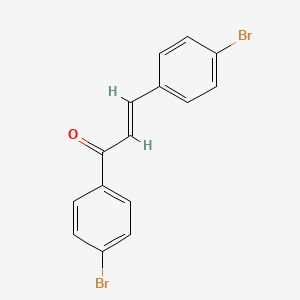

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-bromobenzaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydroxide in an alcohol solvent like ethanol. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is , with a molecular weight of approximately 335.07 g/mol. The compound features a conjugated system that enhances its reactivity and interaction with biological targets. Its structure includes two para-bromophenyl groups attached to a prop-2-en-1-one backbone, contributing to its distinct chemical behavior.

Research indicates that this compound exhibits several significant biological activities:

- Monoamine Oxidase B Inhibition : The compound has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), which is crucial for neuroprotective effects against neuronal degeneration associated with conditions such as Alzheimer's disease. This mechanism suggests potential therapeutic applications in neurodegenerative disorders.

- Antimicrobial Properties : Studies have shown that this chalcone derivative possesses antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties, warranting further exploration into its mechanisms of action and efficacy.

The following table outlines the biological activities associated with this compound:

| Biological Activity | Mechanism/Target | Potential Application |

|---|---|---|

| MAO-B Inhibition | Modulation of neurotransmitter metabolism | Neuroprotective therapies |

| Antimicrobial | Interaction with microbial cell structures | Development of antibiotics |

| Anticancer | Induction of apoptosis in cancer cells | Cancer treatment strategies |

Material Science Applications

In the field of material science, this compound has been investigated for its mechanical properties through computational simulations. Key findings include:

- Elastic Properties : Studies have calculated elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio, providing insights into the material's mechanical stability.

- Crystal Packing Stability : The compound exhibits unique crystal packing characterized by weak intermolecular C-H⋯π interactions involving the aromatic rings, which contribute to its overall stability.

Case Studies

Several case studies have highlighted the applications of this compound:

-

Neuroprotective Effects Against Alzheimer’s Disease :

- A study explored the compound's ability to inhibit MAO-B and its effects on neuroprotection in cellular models.

- Results indicated a significant reduction in neuronal cell death under oxidative stress conditions.

-

Antimicrobial Efficacy Testing :

- Various strains of bacteria were tested against different concentrations of this compound.

- The compound demonstrated effective inhibition zones comparable to standard antibiotics.

-

Synthesis of Novel Chalcone Derivatives :

- Researchers utilized this compound as a starting material to synthesize new compounds with enhanced biological activity.

- These derivatives were evaluated for their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s bromophenyl groups and carbonyl functionality allow it to participate in multiple biochemical pathways. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

4,4’-Dichlorochalcone: Similar structure but with chlorine atoms instead of bromine.

4,4’-Dimethoxychalcone: Contains methoxy groups instead of bromine atoms.

4,4’-Difluorochalcone: Fluorine atoms replace the bromine atoms.

Uniqueness

The presence of bromine atoms in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. Bromine atoms can participate in specific interactions and reactions that chlorine, methoxy, or fluorine atoms may not, making this compound particularly interesting for research and development .

Biologische Aktivität

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, a member of the chalcone family, exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article outlines its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features two bromophenyl groups attached to a prop-2-en-1-one backbone. The presence of bromine atoms enhances its reactivity and biological activity compared to other chalcone derivatives. Its chemical structure can be represented as follows:

Target Enzymes

Research indicates that this compound primarily targets Monoamine Oxidase B (MAO-B) . By inhibiting MAO-B activity, the compound affects the metabolic pathways of monoamine neurotransmitters, which may contribute to neuroprotective effects against conditions like Alzheimer's disease.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound. In vitro tests show that it possesses significant antibacterial activity against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

- The compound demonstrated effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

Chalcones are recognized for their anticancer properties, and this compound is no exception. Key findings include:

- Induction of apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms involving increased caspase activity and cell cycle disruption .

- Inhibition of tumor invasion and migration in triple-negative breast cancer models by inducing cell cycle arrest and promoting apoptosis .

Case Studies

Study 1: Antimicrobial Evaluation

A study conducted on various chalcone derivatives highlighted the superior antimicrobial properties of this compound compared to its analogs. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Study 2: Anticancer Mechanisms

A comprehensive investigation into the anticancer effects revealed that this compound could significantly inhibit cell proliferation in several cancer types. The study illustrated its potential to induce apoptosis through modulation of apoptotic pathways and activation of proteins involved in cell death mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (E)-4,4'-Dichlorochalcone | Chalcone | Antimicrobial and anticancer properties |

| (E)-4,4'-Dimethoxychalcone | Chalcone | Antioxidant effects |

| (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | Chalcone | Induces Nrf2 transcriptional activity |

The unique presence of bromine in this compound contributes to its distinct biological profile compared to other chalcones.

Eigenschaften

IUPAC Name |

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNSKEMAIABAKW-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266300 | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126443-21-8, 5471-96-5 | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126443-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC28481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.